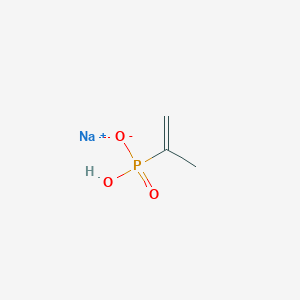
Sodium;hydroxy(prop-1-en-2-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This water-soluble polymer is known for its ability to chelate metal ions and form protective layers on metal surfaces, making it an ideal candidate for industrial coatings and water treatment applications.
Méthodes De Préparation
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt can be synthesized through various polymerization methods, including thermal polymerization, chemical polymerization, and enzymatic polymerization. The polymerization of L-aspartic acid is a common route, where the reaction conditions such as temperature, pH, and catalysts are carefully controlled to achieve the desired polymer properties. Industrial production methods often involve large-scale polymerization reactors and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a wide range of scientific research applications:
Water Treatment: Used as a sequestering agent to remove metal ions from wastewater.
Biomedical Applications: Employed as a drug carrier and in tissue engineering due to its biocompatibility and low toxicity.
Industrial Coatings: Acts as a corrosion inhibitor and protective coating on metal surfaces.
Antioxidant Properties: Exhibits potential therapeutic benefits due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is based on its ability to chelate metal ions and form protective layers on metal surfaces. This compound has a high affinity for metal ions, allowing it to remove metal ions from solutions and form a protective layer on metal surfaces. This protective layer prevents further corrosion and degradation of the metal surface.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is unique due to its biodegradability and water solubility. Similar compounds include:
Polyacrylic acid: Another water-soluble polymer used in similar applications but lacks the biodegradability of Polyaspartic acid.
Polyphosphoric acid: Known for its strong acidic properties and used in different industrial applications.
Polyvinylphosphonic acid: Shares some chelating properties but differs in its structural composition and specific applications.
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt stands out due to its environmentally friendly nature and versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
118632-18-1 |
|---|---|
Formule moléculaire |
C3H6NaO3P |
Poids moléculaire |
144.04 g/mol |
Nom IUPAC |
sodium;hydroxy(prop-1-en-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O3P.Na/c1-3(2)7(4,5)6;/h1H2,2H3,(H2,4,5,6);/q;+1/p-1 |
Clé InChI |
BXBOSIKDGKRDHR-UHFFFAOYSA-M |
SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES isomérique |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES canonique |
CC(=C)P(=O)(O)[O-].[Na+] |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















